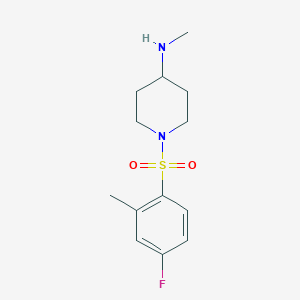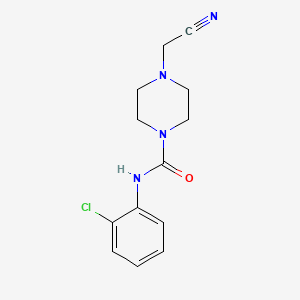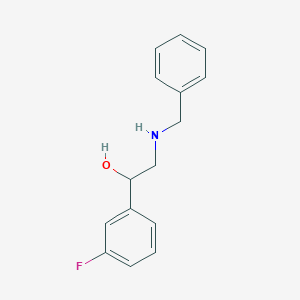![molecular formula C13H17FN2O B7560088 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone, also known as Fluroketamine, is a synthetic dissociative anaesthetic drug that has recently gained popularity in the research community due to its unique pharmacological properties. Fluroketamine is structurally similar to ketamine, a widely used anaesthetic drug, but with a fluorine atom attached to the phenyl ring. This modification has resulted in a drug that has a longer duration of action and a more potent anaesthetic effect.
作用机制
The mechanism of action of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee is similar to that of ketamine. It works by blocking the NMDA receptors in the brain, which leads to a dissociative state and anaesthesia. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also affects other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has been shown to have similar biochemical and physiological effects to ketamine. It produces a dissociative state, which is characterised by feelings of detachment from the environment and oneself. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also produces anaesthesia, analgesia, and amnesia. It has been shown to increase heart rate and blood pressure, which can be problematic in certain patient populations.
实验室实验的优点和局限性
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also has a longer duration of action than ketamine, which allows for longer experiments. However, 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has limitations as well. Its effects on the cardiovascular system can be problematic in certain patient populations, and it may produce unwanted side effects such as nausea and vomiting.
未来方向
There are several future directions for research on 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee for these conditions. Another area of interest is its potential as a tool for studying the role of NMDA receptors in various physiological and pathological conditions. Future studies should focus on the effects of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee on different NMDA receptor subtypes and their downstream signalling pathways. Finally, more research is needed to determine the safety and efficacy of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee in different patient populations, particularly those with cardiovascular or respiratory conditions.
合成方法
The synthesis of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee involves the reaction of 2-Fluorophenylacetonitrile with pyrrolidine and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound, 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee, through a series of chemical reactions.
科学研究应用
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has gained popularity in the research community due to its unique pharmacological properties. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has also been shown to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)7-13(17)16-6-5-10(8-15)9-16/h1-4,10H,5-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPBXCGURNZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)